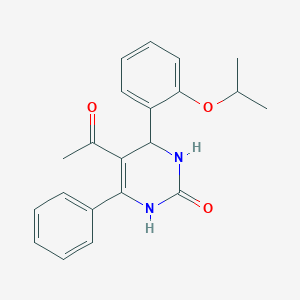
N-(2-chlorobenzyl)-N'-cycloheptylethanediamide
Overview
Description
N-(2-chlorobenzyl)-N'-cycloheptylethanediamide, also known as CBN or Cannabinol, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. CBN is a non-psychoactive cannabinoid that is found in the cannabis plant. It is known to have a variety of biochemical and physiological effects that make it a promising candidate for the treatment of various medical conditions.
Mechanism of Action
N-(2-chlorobenzyl)-N'-cycloheptylethanediamide interacts with the body's endocannabinoid system (ECS), which is responsible for regulating various physiological processes such as mood, appetite, and pain. Specifically, N-(2-chlorobenzyl)-N'-cycloheptylethanediamide binds to the CB1 and CB2 receptors in the ECS, which helps to modulate the release of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-cycloheptylethanediamide has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for the treatment of various medical conditions. For example, N-(2-chlorobenzyl)-N'-cycloheptylethanediamide has been shown to have anti-inflammatory and analgesic properties, which could make it useful in the treatment of chronic pain conditions such as arthritis. N-(2-chlorobenzyl)-N'-cycloheptylethanediamide has also been shown to have sedative effects, which could make it useful in the treatment of sleep disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-chlorobenzyl)-N'-cycloheptylethanediamide in lab experiments is that it is a non-psychoactive compound, which means that it does not produce the same psychoactive effects as THC. This makes it easier to study the compound without the confounding effects of THC. However, one of the limitations of using N-(2-chlorobenzyl)-N'-cycloheptylethanediamide in lab experiments is that it is relatively unstable and can degrade quickly, which can make it difficult to work with.
Future Directions
There are many potential future directions for research on N-(2-chlorobenzyl)-N'-cycloheptylethanediamide. Some of the most promising areas of research include its potential as an anti-inflammatory, analgesic, and sleep aid. Additionally, there is growing interest in exploring the potential of N-(2-chlorobenzyl)-N'-cycloheptylethanediamide as a treatment for various neurological disorders, such as epilepsy and Parkinson's disease. Further research is needed to fully understand the potential therapeutic benefits of N-(2-chlorobenzyl)-N'-cycloheptylethanediamide and to develop effective treatment strategies.
Scientific Research Applications
N-(2-chlorobenzyl)-N'-cycloheptylethanediamide has been the subject of numerous scientific studies that have explored its potential therapeutic benefits. Some of the most promising areas of research include its potential as an anti-inflammatory, analgesic, and sleep aid. N-(2-chlorobenzyl)-N'-cycloheptylethanediamide has also shown potential in the treatment of glaucoma, epilepsy, and other neurological disorders.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-cycloheptyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-14-10-6-5-7-12(14)11-18-15(20)16(21)19-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9,11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQBNKZUTDQISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N'-cycloheptyloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4240007.png)
![2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4240008.png)

![2-(4-{[(3-chlorophenyl)amino]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B4240025.png)
![1-(2,2-dimethylpropanoyl)-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4240035.png)
![N-benzyl-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4240046.png)
![N-[(isopropylamino)carbonyl]benzamide](/img/structure/B4240049.png)
![ethyl 4-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4240052.png)
![2-chloro-N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4240063.png)
![N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide](/img/structure/B4240064.png)
![7-ethyl-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4240072.png)
![N-(4-{[(3,5-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4240075.png)

